3-(3-methoxyphenyl)-3-propylazetidine
Description
3-(3-Methoxyphenyl)-3-propylazetidine (systematic name: 3-[(3-methoxyphenyl)methyl]-3-propylazetidine) is a substituted azetidine derivative featuring a four-membered azetidine ring with two substituents at the 3-position: a 3-methoxybenzyl group and a propyl chain. The 3-methoxybenzyl group introduces aromaticity and electron-donating methoxy functionality, while the propyl chain enhances lipophilicity.
Properties
CAS No. |
19832-32-7 |
|---|---|
Molecular Formula |
C13H19NO |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-3-propylazetidine |
InChI |
InChI=1S/C13H19NO/c1-3-7-13(9-14-10-13)11-5-4-6-12(8-11)15-2/h4-6,8,14H,3,7,9-10H2,1-2H3 |
InChI Key |
HFYKQNOJNNJVAS-UHFFFAOYSA-N |
SMILES |
CCCC1(CNC1)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCCC1(CNC1)C2=CC(=CC=C2)OC |
Other CAS No. |
19832-32-7 |
Synonyms |
3-(m-Methoxyphenyl)-3-propylazetidine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of (3-methoxyphenyl)acetonitrile as a starting material, which undergoes a series of reactions including cyclization to form the azetidine ring . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and catalysts such as triphenylphosphine and cuprous nitrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of reagents and catalysts is crucial to ensure the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of AZETIDINE, 3-(m-METHOXYPHENYL)-3-PROPYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(3-methoxyphenyl)-3-propylazetidine with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₃H₁₉NO | ~205.3 | Low (predicted) | Azetidine, 3-methoxybenzyl, propyl |
| Letermovir (PREVYMIS®) | C₂₉H₂₈F₄N₄O₄ | 572.55 | Very slight | Piperazine, trifluoromethyl, quinazolinone |
| 3-Phenylazetidine | C₉H₁₁N | 133.19 | Moderate | Azetidine, phenyl |
| 3-Propylazetidine | C₆H₁₃N | 99.18 | High | Azetidine, propyl |
Key Observations:
- Molecular Weight and Complexity : The target compound is significantly smaller than letermovir (572.55 g/mol), a cytomegalovirus inhibitor containing a 3-methoxyphenyl-piperazine moiety . This highlights the pharmacological versatility of aromatic amine-containing compounds.
- Solubility : The 3-methoxybenzyl and propyl groups likely reduce water solubility compared to simpler azetidines like 3-propylazetidine. Letermovir’s very low solubility aligns with its large, hydrophobic structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
